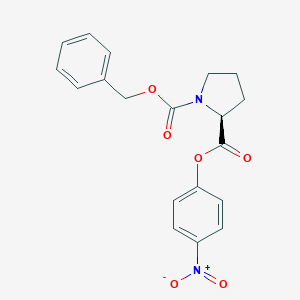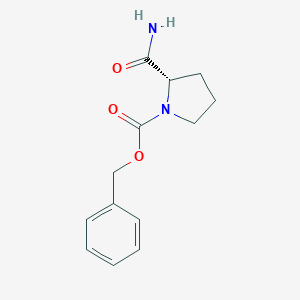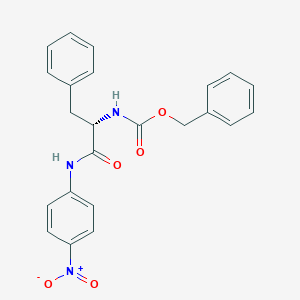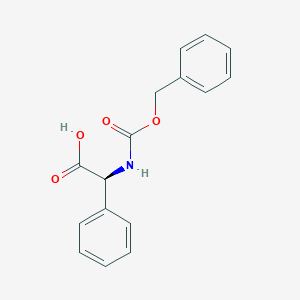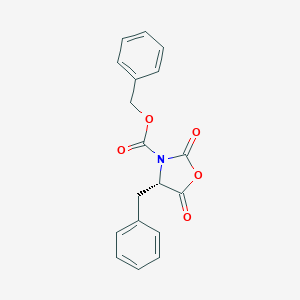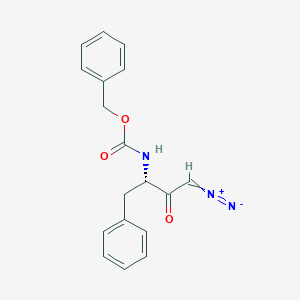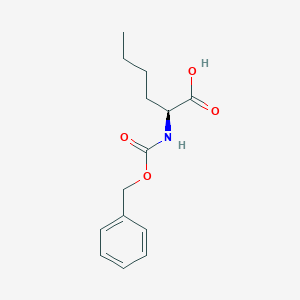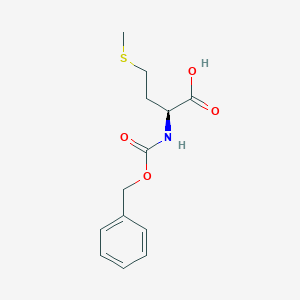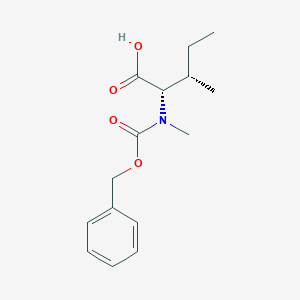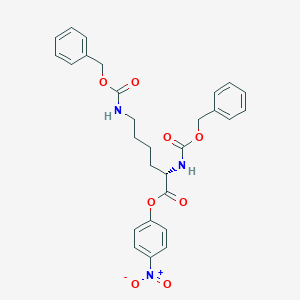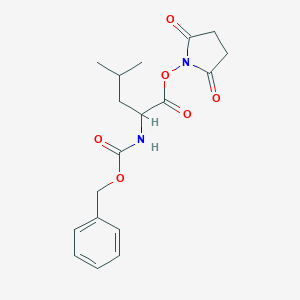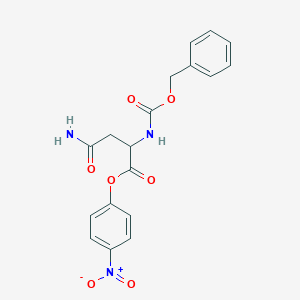
Z-Asn-onp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Z-L-asparagine 4-nitrophenyl ester, commonly referred to as Z-Asn-ONp, is a synthetic compound with the molecular formula C18H17N3O7 and a molecular weight of 387.34 g/mol . It is a derivative of L-asparagine, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is esterified with 4-nitrophenol. This compound is primarily used in peptide synthesis and biochemical research due to its stability and reactivity.
科学的研究の応用
Z-L-asparagine 4-nitrophenyl ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Z group protects the amino group during coupling reactions.
Biochemical Studies: The compound is utilized in enzymatic studies to investigate the activity of proteases and other enzymes that cleave peptide bonds.
Drug Development: It serves as a model compound in the development of enzyme inhibitors and other therapeutic agents.
Industrial Applications: Z-L-asparagine 4-nitrophenyl ester is used in the production of specialty chemicals and as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-asparagine 4-nitrophenyl ester typically involves the reaction of N-benzyloxycarbonyl-L-asparagine with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like N,N-dimethylformamide (DMF) . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ester.
Industrial Production Methods: While specific industrial production methods for Z-L-asparagine 4-nitrophenyl ester are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions: Z-L-asparagine 4-nitrophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Z-L-asparagine and 4-nitrophenol.
Substitution: The nitrophenyl ester group can be substituted by nucleophiles such as amines or alcohols, forming new amide or ester bonds.
Reduction: The nitro group in 4-nitrophenol can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Major Products:
Hydrolysis: Z-L-asparagine and 4-nitrophenol.
Substitution: Corresponding amides or esters, depending on the nucleophile used.
Reduction: Z-L-asparagine 4-aminophenyl ester.
作用機序
The mechanism of action of Z-L-asparagine 4-nitrophenyl ester primarily involves its role as a substrate or inhibitor in enzymatic reactions. The ester bond can be cleaved by proteases, releasing Z-L-asparagine and 4-nitrophenol. The Z group protects the amino group, preventing unwanted side reactions during peptide synthesis. The nitrophenyl ester moiety can also act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new amide or ester bonds.
類似化合物との比較
Z-L-asparagine methyl ester: Similar to Z-L-asparagine 4-nitrophenyl ester but with a methyl ester group instead of a nitrophenyl ester.
Z-L-asparagine ethyl ester: Contains an ethyl ester group instead of a nitrophenyl ester.
Z-L-glutamine 4-nitrophenyl ester: Similar structure but with a glutamine residue instead of asparagine.
Uniqueness: Z-L-asparagine 4-nitrophenyl ester is unique due to the presence of the nitrophenyl ester group, which provides distinct reactivity and stability compared to other ester derivatives. The nitrophenyl group also allows for easy monitoring of reactions through spectroscopic methods, as it absorbs strongly in the ultraviolet-visible region.
特性
CAS番号 |
3256-57-3 |
|---|---|
分子式 |
C18H17N3O7 |
分子量 |
387.3 g/mol |
IUPAC名 |
(4-nitrophenyl) (2R)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C18H17N3O7/c19-16(22)10-15(20-18(24)27-11-12-4-2-1-3-5-12)17(23)28-14-8-6-13(7-9-14)21(25)26/h1-9,15H,10-11H2,(H2,19,22)(H,20,24)/t15-/m1/s1 |
InChIキー |
YLWIFNIVONXXMG-OAHLLOKOSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
| 3256-57-3 | |
同義語 |
Z-ASN-ONP; 3256-57-3; AmbotzZAA1196; Z-L-Asn-ONp; AC1ODV5S; SCHEMBL6446029; CHEMBL3278837; CTK8G3853; MolPort-004-964-095; YLWIFNIVONXXMG-HNNXBMFYSA-N; C18H17N3O7; ZINC2571405; 7858AH; AKOS025289374; VA50006; AK170088; AB0089900; Benzyloxycarbonyl-L-asparaginep-nitrophenylester; benzyloxycarbonyl-L-asparaginep-nitrophenylester; benzyloxycarbonyl-L-asparagine-4-nitrophenylester; L-Asparagine,N2-[(phenylmethoxy)carbonyl]-,4-nitrophenylester; (4-nitrophenyl)(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate; 4-nitrophenyl(2S)-2-{[(benzyloxy)carbonyl]amino}-3-carbamoylpropanoate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



